

# Trimethyl orthopropionate molecular structure and bonding

**Author:** BenchChem Technical Support Team. **Date:** January 2026

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Compound Name: Trimethyl orthopropionate

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An In-depth Technical Guide to **Trimethyl Orthopropionate**: Molecular Structure, Bonding, and Reactivity

## Abstract

**Trimethyl orthopropionate** (TMOP), systematically named 1,1,1-trimethoxypropane, is a versatile orthoester with significant applications in modern organic synthesis. Its unique molecular architecture, characterized by a central carbon atom bonded to three methoxy groups and an ethyl group, imparts distinct reactivity. This guide provides a comprehensive exploration of the molecular structure, bonding characteristics, spectroscopic signature, synthesis, and key chemical transformations of TMOP. We delve into the mechanistic underpinnings of its reactivity, particularly its role in acid-catalyzed reactions, and its utility as a synthetic building block and protecting group. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical intermediate.

## Introduction to Orthoesters and Trimethyl Orthopropionate

Orthoesters are a class of organic compounds featuring a central carbon atom bonded to three alkoxy (-OR) groups, with the general formula  $RC(OR')_3$ .<sup>[1]</sup> They can be considered derivatives of unstable orthocarboxylic acids, which do not typically exist in a free state.<sup>[2]</sup> **Trimethyl**

**orthopropionate** (TMOP) is a prominent member of this family, where R is an ethyl group ( $\text{CH}_3\text{CH}_2$ ) and R' is a methyl group ( $\text{CH}_3$ ).

TMOP is a colorless liquid with the chemical formula  $\text{C}_6\text{H}_{14}\text{O}_3$  and a molecular weight of 134.17 g/mol .[3] It is also known by several synonyms, including 1,1,1-Trimethoxypropane, Methyl orthopropionate, and Orthopropionic Acid Trimethyl Ester.[4] Its value in synthetic chemistry stems from its versatile reactivity. It serves as a crucial building block for complex molecules, a precursor for esters used in fragrances and flavors, a cross-linking agent in polymer production, and a reagent in the formulation of coatings and adhesives.[5][6]

## Molecular Structure and Bonding

The structure of **trimethyl orthopropionate** is defined by a central,  $\text{sp}^3$ -hybridized carbon atom. This carbon is bonded to an ethyl group and three methoxy groups, resulting in a tetrahedral geometry.[7]

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The bonding within TMOP consists of single covalent (sigma) bonds. The key structural features include:

- **C-O Bonds:** The three C-O bonds linking the central carbon to the methoxy groups are polar due to the higher electronegativity of oxygen. The lone pairs of electrons on these oxygen atoms are crucial to the molecule's reactivity, particularly in acid-catalyzed reactions.
- **C-C Bonds:** The molecule contains C-C single bonds within the ethyl group.
- **Free Rotation:** There is free rotation around the C-O and C-C single bonds, allowing the molecule to adopt various conformations.
- **Stereochemistry:** While TMOP itself is achiral, its reactions can be highly stereoselective or stereospecific when interacting with chiral substrates, allowing for the creation of new stereocenters with high precision.[7]

## Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of TMOP. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a definitive fingerprint of the molecule.

Table 1: Spectroscopic Data for **Trimethyl Orthopropionate**

| Technique           | Signal                        | Key Spectral Features                                       |
|---------------------|-------------------------------|---|
| <sup>1</sup> H NMR  | <b>Ethyl (CH<sub>3</sub>)</b> | <b>Triplet</b>  |
|                     | Ethyl (CH <sub>2</sub> )      | Quartet   |
|                     | Methoxy (OCH <sub>3</sub> )   | Singlet   |
| <sup>13</sup> C NMR | Ethyl (CH <sub>3</sub> )      | Signal in the aliphatic region                              |
|                     | Ethyl (CH <sub>2</sub> )      | Signal in the aliphatic region                              |
|                     | Methoxy (OCH <sub>3</sub> )   | Signal around 50 ppm  |
|                     | Central (C)                   | Quaternary carbon signal                                    |
| IR Spectroscopy     | C-O Stretching                | Strong absorptions in the 1000-1200 cm <sup>-1</sup> region |

| | C-H Stretching | Absorptions just below 3000 cm<sup>-1</sup> |

Note: Specific chemical shifts (ppm) can vary slightly depending on the solvent and instrument used. The provided information is based on typical spectral data for orthoesters.[\[8\]](#)[\[9\]](#)

## Synthesis of Trimethyl Orthopropionate

Several methods exist for the synthesis of orthoesters, with the Pinner reaction being the most historically significant and widely used.

### The Pinner Reaction

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[\[10\]](#) For TMOP synthesis, propionitrile reacts with three equivalents of methanol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl).[\[11\]](#)

The reaction proceeds in two main stages:

- **Formation of the Pinner Salt:** The nitrile reacts with one molecule of alcohol under acidic conditions to form an imino ester salt, known as a Pinner salt.<sup>[12]</sup>
- **Conversion to Orthoester:** The Pinner salt then reacts with two additional molecules of alcohol to yield the final orthoester and an ammonium salt byproduct.<sup>[1][11]</sup>

Strict anhydrous conditions are crucial, as the presence of water would lead to the hydrolysis of the intermediate Pinner salt into an ester.<sup>[1][13]</sup> Low temperatures are also employed to prevent the thermodynamically unstable Pinner salt from rearranging into an amide.<sup>[13]</sup>

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## Other Synthetic Routes

- **From 1,1,1-Trichloroalkanes:** An older method involves the reaction of 1,1,1-trichloropropane with a sodium alkoxide, such as sodium methoxide.<sup>[1]</sup>
- **Transesterification:** It is also possible to synthesize orthoesters via transesterification, which involves exchanging the alkoxy groups of an existing orthoester with a different alcohol.<sup>[1]</sup>  
<sup>[14]</sup> This process is often catalyzed by acids or bases.<sup>[15]</sup>

## Chemical Reactivity and Synthetic Applications

The reactivity of TMOP is dominated by the orthoester functional group. It is stable under neutral and basic conditions but highly susceptible to acid-catalyzed hydrolysis.<sup>[2]</sup>

### Acid-Catalyzed Hydrolysis

In the presence of aqueous acid, TMOP readily hydrolyzes to form methyl propionate and two molecules of methanol.<sup>[1]</sup> This transformation is central to its use as a protecting group in multi-step syntheses.

The generally accepted mechanism for this reaction involves three steps:<sup>[16][17]</sup>

- **Protonation and Ion Formation:** One of the methoxy oxygen atoms is protonated by the acid catalyst. This is followed by the elimination of a molecule of methanol to generate a resonance-stabilized dialkoxycarbenium ion. This step is typically rate-determining.[7][16]
- **Nucleophilic Attack by Water:** A water molecule acts as a nucleophile and attacks the electrophilic carbocation, forming a hemioorthoester intermediate.[16]
- **Decomposition:** The hemioorthoester is unstable and rapidly decomposes to the final ester product and another molecule of alcohol.

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## Key Synthetic Transformations

Beyond its role as a protecting group, TMOP is a valuable reagent in several important name reactions:

- **Johnson-Claisen Rearrangement:** This reaction involves treating an allylic alcohol with an orthoester like TMOP in the presence of a weak acid catalyst. It is a powerful method for forming carbon-carbon bonds, yielding a  $\gamma,\delta$ -unsaturated ester.[2][7]
- **Bodroux-Chichibabin Aldehyde Synthesis:** In this reaction, an orthoester reacts with a Grignard reagent to produce an aldehyde, providing an effective formylation method.[1][2]

## Physical Properties and Safety

Table 2: Physical and Safety Data for **Trimethyl Orthopropionate**

| Property          | Value   | Reference(s)                              |
|-------------------|---|---|
| CAS Number        | <b>24823-81-2</b>                             | <a href="#">[5]</a> <a href="#">[18]</a>  |
| Molecular Formula | C <sub>6</sub> H <sub>14</sub> O <sub>3</sub> | <a href="#">[5]</a> <a href="#">[18]</a>  |
| Molecular Weight  | 134.17 g/mol                                  | <a href="#">[5]</a>                       |
| Appearance        | Clear, colorless liquid                       | <a href="#">[4]</a> <a href="#">[5]</a>   |
| Boiling Point     | 121-122 °C @ 760 mmHg                         | <a href="#">[18]</a> <a href="#">[19]</a> |
| Density           | 0.944 g/mL at 20 °C                           | <a href="#">[5]</a> <a href="#">[19]</a>  |
| Refractive Index  | n <sub>20/D</sub> 1.398                       | <a href="#">[5]</a>                       |
| Flash Point       | 19 °C   | <a href="#">[18]</a> <a href="#">[19]</a> |

| Safety Hazards | Highly flammable liquid and vapor (H225), Causes skin and serious eye irritation (H315, H319) [\[20\]](#) |

Handling and Storage: TMOP is a flammable liquid and should be kept away from heat, sparks, and open flames.[\[18\]](#)[\[20\]](#) It is also moisture-sensitive and should be stored in a tightly closed container in a cool, dry, well-ventilated area designated for flammables.[\[18\]](#) Standard personal protective equipment, including chemical splash goggles, face shield, and appropriate gloves, should be worn when handling.[\[18\]](#)

## Conclusion

**Trimethyl orthopropionate** is a synthetically valuable orthoester defined by its unique tetrahedral structure and the reactivity of its three methoxy groups. Its stability in basic media and facile hydrolysis under acidic conditions make it an excellent protecting group for carboxylic acids. Furthermore, its participation in cornerstone C-C bond-forming reactions highlights its importance as a versatile building block for complex organic molecules. A thorough understanding of its structure, bonding, and the mechanisms governing its reactivity is essential for its effective application in research, drug development, and the chemical industry.

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- To cite this document: BenchChem. [Trimethyl orthopropionate molecular structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584433#trimethyl-orthopropionate-molecular-structure-and-bonding>]

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